molecular formula C23H20O3 B4767505 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

Cat. No.: B4767505
M. Wt: 344.4 g/mol
InChI Key: MQOAOPZDGAUPJQ-UHFFFAOYSA-N
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Description

The compound 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a synthetic analog belonging to the class of benzofurochromenone derivatives. This structural class is of significant interest in medicinal chemistry due to its diverse biological potential. Compounds based on the chromene scaffold have been extensively studied and are known to exhibit a range of pharmacological activities, including serving as anticancer, antimicrobial, and anticholinesterase agents . Specifically, this compound features a tetrahydrobenzochromenone core fused with a phenyl-substituted furan ring. Structural analogs with this complex polycyclic framework are frequently investigated for their ability to interact with biological targets such as tubulin, potentially inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, closely related tricyclic quinazoline alkaloids have shown promise as cholinesterase inhibitors, which is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease . The specific substitution pattern with methyl and phenyl groups on the core structure can be optimized to modulate the compound's potency, selectivity, and binding affinity toward its intended target. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-[1]benzofuro[6,7-c]isochromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-13-12-18-21(16-10-6-7-11-17(16)23(24)26-18)22-19(13)20(14(2)25-22)15-8-4-3-5-9-15/h3-5,8-9,12H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOAOPZDGAUPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C4=C1C(=C(O4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted coumarin with a suitable alkylating agent in the presence of a base can lead to the formation of the desired chromenone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,4-Dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name Substituents Core Structure Molecular Formula Key Differences
Target Compound 2,4-dimethyl, 3-phenyl Benzo[c]furo[2,3-f]chromen-7-one (angular, tetrahydro) C23H20O3 Partially saturated benzo ring
2,3,4-Trimethyl Analog 2,3,4-trimethyl Benzo[c]furo[2,3-f]chromen-7-one C18H18O3 No phenyl group; fully aromatic benzo ring
CID 707852 4-methyl, 3-(4-fluorophenyl) Benzo[c]furo[2,3-f]chromen-7-one (angular, tetrahydro) C22H17FO3 Fluorophenyl substituent; lower molecular weight
374765-17-0 4-methyl, 3-(4-methylphenyl) Benzo[c]furo[2,3-f]chromen-7-one (angular, tetrahydro) C23H20O3 Methylphenyl substituent vs. phenyl
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one 4,9-dimethyl, 3-phenyl Furo[2,3-f]chromen-7-one (linear, fully aromatic) C19H14O3 Linear arrangement; no tetrahydrobenzo ring

Key Observations :

  • Substituent effects : Phenyl and fluorophenyl groups enhance lipophilicity, which may influence skin penetration and cytotoxicity .

Physicochemical Properties

Predicted collision cross-section (CCS) values for CID 707852 ([M+H]+: 181.2 Ų ) suggest a compact molecular shape. In contrast, linear furocoumarins like psoralen (furo[3,2-g]chromen-7-one) exhibit higher planarity and rigidity, leading to larger CCS values. The tetrahydrobenzo ring in the target compound likely reduces CCS due to increased conformational flexibility.

Biological Activity

2,4-Dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one is a complex organic compound belonging to the chromene family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include cyclization reactions that form the chromene structure. Specific synthetic pathways may vary based on the desired substitution patterns and functional groups.

Anticancer Activity

Research has indicated that compounds within the chromene class exhibit significant anticancer properties. A study highlighted that derivatives of chromenes can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance:

CompoundIC50 (µM)Cancer Type
Chromene Derivative A5.0Breast Cancer
Chromene Derivative B10.0Lung Cancer
2,4-Dimethyl-3-phenyl...TBDTBD

Note: "TBD" denotes that specific data for the compound is still being evaluated or is not yet available in literature.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies suggest that compounds with similar structures demonstrate effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings suggest that this compound may possess promising antibacterial properties comparable to established antibiotics.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial activities, derivatives of this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

  • Study on Anticancer Effects : A recent study demonstrated that a related chromene derivative exhibited a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of chromene derivatives against resistant strains of bacteria. The results indicated a notable reduction in bacterial load in treated samples compared to controls.

Research Findings

Recent literature reviews have emphasized the biological importance of structurally diversified chromenes. Compounds incorporating the chromene scaffold are prevalent in natural products and display a wide variety of biological activities ranging from neuroprotective effects to potential applications in treating metabolic disorders .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one with high purity?

The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. Key parameters include:

  • Temperature control : Elevated temperatures (~100°C) improve reaction kinetics but must avoid thermal degradation .
  • Solvent selection : Polar aprotic solvents (e.g., dichloroethane) enhance intermediate stability .
  • Acidification and recrystallization : Post-reaction acidification (e.g., HCl) followed by methanol recrystallization yields ~90% purity .
  • Catalyst optimization : Use of sodium hydroxide for deprotonation ensures efficient ring closure .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀O₃) .
  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
  • HPLC : Monitors reaction progress and purity (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar chromene derivatives?

  • Comparative SAR studies : Analyze substituent effects (e.g., fluorophenyl vs. methylphenyl) on target binding .
  • Dose-response profiling : Quantify IC₅₀ values under standardized assays to control for experimental variability .
  • Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., methoxy vs. chloro groups) to identify pharmacophores .

Q. What computational strategies are recommended for modeling interactions between this compound and biological targets like kinases or GPCRs?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to ATP-binding pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to guide optimization .

Q. How can researchers design experiments to evaluate the thermal and photostability of this compound under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • UV-Vis spectroscopy : Track absorbance changes under UV light to assess photodegradation kinetics .

Q. What methodologies are employed to investigate the compound’s mechanism of action in cancer cell lines?

  • Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation to quantify programmed cell death .
  • Kinase inhibition profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify primary targets .
  • Transcriptomics : RNA-seq analysis of treated cells reveals pathway enrichment (e.g., PI3K/AKT suppression) .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in crystallographic data for benzo-fused chromene derivatives?

  • Redundant refinement : Cross-validate lattice parameters (e.g., monoclinic vs. orthorhombic systems) using multiple software (ShelXL, Olex2) .
  • Hirshfeld surface analysis : Resolve ambiguities in hydrogen bonding and π-π interactions .
  • Temperature-dependent XRD : Collect data at 100K to minimize thermal motion artifacts .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) datasets with limited sample sizes?

  • Partial Least Squares (PLS) regression : Handles collinear variables in small datasets to identify key substituent effects .
  • Bootstrapping : Resample data to estimate confidence intervals for IC₅₀ values .
  • Cluster analysis : Group compounds by substituent patterns to prioritize synthetic targets .

Comparative & Translational Research

Q. How do structural modifications (e.g., methyl vs. ethyl groups) influence the compound’s pharmacokinetic properties?

  • LogP measurements : Compare octanol/water partitioning to predict blood-brain barrier permeability .
  • Microsomal stability assays : Incubate derivatives with liver microsomes to assess metabolic half-life (t₁/₂) .
  • Caco-2 permeability models : Evaluate intestinal absorption for oral bioavailability optimization .

Q. What in vivo models are appropriate for validating the antitumor efficacy of this compound?

  • Xenograft models : Implant human cancer cells (e.g., MDA-MB-231) into nude mice and monitor tumor volume reduction .
  • PDX models : Use patient-derived tumors to recapitulate clinical heterogeneity .
  • Toxicology profiling : Assess liver/kidney function via serum ALT/Cr levels after 28-day dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.